7-(3,4-Dimethoxyphenyl)-3-methyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that features a unique structure combining a quinoline core with an oxazolo ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-dimethoxyphenyl derivatives with pyridine-3-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired oxazoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors might be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could lead to partially hydrogenated products.
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrrolopyrazine derivatives: Another class of nitrogen-containing heterocycles with significant biological activities.
Uniqueness
What sets 7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4-(PYRIDIN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-methyl-4-pyridin-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H23N3O4/c1-13-21-22(15-5-4-8-25-12-15)23-17(26-24(21)31-27-13)9-16(10-18(23)28)14-6-7-19(29-2)20(11-14)30-3/h4-8,11-12,16,22,26H,9-10H2,1-3H3 |
InChI Key |
ZWMXQRMLABGXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CN=CC=C5 |
Origin of Product |
United States |
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